N-(Prop-2-yn-1-yl)hexan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
53146-00-2 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-prop-2-ynylhexan-1-amine |
InChI |
InChI=1S/C9H17N/c1-3-5-6-7-9-10-8-4-2/h2,10H,3,5-9H2,1H3 |
InChI Key |
ZRNFWXWWROPKMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC#C |
Origin of Product |
United States |
Synthetic Methodologies for N Prop 2 Yn 1 Yl Hexan 1 Amine and Analogues
Direct Amination Approaches for N-(Prop-2-yn-1-yl)hexan-1-amine Synthesis
Direct methods for the synthesis of this compound involve the formation of the carbon-nitrogen bond between the hexyl and propargyl moieties in a single key step. These approaches are often favored for their atom economy and straightforward nature.
Reductive Amination Strategies for Alkyl-Propargyl Amine Formation
Reductive amination is a highly versatile and widely used method for the synthesis of substituted amines. ic.ac.ukorganic-chemistry.org This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of this compound, this would involve the reaction of hexanal (B45976) with prop-2-yn-1-amine.
The reaction proceeds via the initial formation of an N-propargyl-1-hexanimine intermediate, which is subsequently reduced. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for the imine over the starting aldehyde. organic-chemistry.org The general scheme for this approach is presented below:
Scheme 1: Reductive Amination of Hexanal with Prop-2-yn-1-amine
Table 1: Illustrative Conditions for Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Hexanone (B1666271) | Prop-2-yn-1-amine | Imine Reductase (IRED) | Aqueous Buffer | Not Specified | Variable | researchgate.net |
| Aldehydes/Ketones | Primary/Secondary Amines | Sodium Borohydride | Methanol | Not Specified | Good | organic-chemistry.org |
| Aldehydes/Ketones | Primary/Secondary Amines | Nickel Nanoparticles/Isopropanol | 76 | Good | organic-chemistry.org |
Note: The data in this table is illustrative and based on general methodologies and analogous reactions, as specific data for the target reaction was not found.
Alkylation Reactions Utilizing Propargyl Halides with Hexylamines
The direct alkylation of a primary amine with an alkyl halide is a classical and straightforward approach to synthesizing secondary amines. In the context of this compound synthesis, this would involve the reaction of hexan-1-amine with a propargyl halide, such as propargyl bromide or propargyl chloride.
This S_N2 reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). The choice of solvent can vary, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. A general representation of this reaction is as follows:
Scheme 2: Alkylation of Hexan-1-amine with Propargyl Bromide
A significant challenge in this method is the potential for over-alkylation, where the desired secondary amine product reacts further with the propargyl halide to form a tertiary amine. Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to minimize this side reaction. While specific yields for the reaction between hexan-1-amine and a propargyl halide were not found, the alkylation of various amines with propargyl bromide is a well-established transformation. researchgate.net
Table 2: Representative Conditions for N-Alkylation with Propargyl Bromide
| Amine | Propargyl Halide | Base | Solvent | Temperature (°C) | Reference |
| Tolperisone free-base | Propargyl bromide | Not Specified | Not Specified | Not Specified | researchgate.net |
| N-Acetylneuraminic Acid Derivative | Propargyl bromide | NaH | THF | 0 to rt | nih.gov |
Note: The data in this table is illustrative and based on analogous reactions, as specific data for the target reaction was not found.
Indirect Synthetic Routes via Precursor Transformations
Indirect routes to this compound involve the synthesis of a precursor molecule that is subsequently converted to the target secondary amine. These multi-step sequences can offer advantages in terms of controlling selectivity and accessing a wider range of starting materials.
Amide Reduction Pathways to Access Secondary Propargyl Amines
A reliable indirect method for preparing secondary amines is through the reduction of a corresponding amide. For the synthesis of this compound, the precursor would be N-(prop-2-yn-1-yl)hexanamide. This amide can be readily prepared by the acylation of prop-2-yn-1-amine with hexanoyl chloride or hexanoic anhydride (B1165640).
Scheme 3: Amide Reduction Pathway
This method is advantageous as amides are generally stable and easy to handle, and the reduction with LiAlH₄ is a high-yielding reaction. youtube.com
Table 3: General Conditions for Amide Reduction
| Amide Substrate | Reducing Agent | Solvent | General Outcome | Reference |
| Secondary Amides | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | High yield of corresponding secondary amine | ic.ac.ukyoutube.comyoutube.com |
Note: This table provides general information on amide reduction as specific experimental data for the reduction of N-(prop-2-yn-1-yl)hexanamide was not found in the reviewed literature.
Interconversion from Related Propargyl Amine Scaffolds
The synthesis of this compound could potentially be achieved through the chemical modification of other propargylamine (B41283) derivatives. For instance, a propargylamine containing a functional group on the alkyl chain could be transformed into the desired hexyl derivative. However, specific examples of such interconversions leading to this compound were not prominently featured in the surveyed literature. General strategies for the modification of propargylamine products have been reported, such as the reduction of other functional groups within the molecule. nih.gov
Catalytic Considerations in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to desired products. The synthesis of propargylamines, including this compound, can be significantly enhanced by the use of various catalytic systems.
In the context of reductive amination , a well-known catalytic approach is the three-component coupling of an aldehyde, an amine, and an alkyne, often referred to as the A³ coupling reaction. organic-chemistry.orgnih.gov This method would involve the reaction of hexanal, an amine (or ammonia (B1221849) as a precursor to the primary amine), and propyne. Copper and gold catalysts are frequently employed for this transformation. organic-chemistry.orgnih.gov For instance, a copper(I) catalyst in an ionic liquid can effectively promote the coupling of aldehydes, amines, and alkynes to produce propargylamines in high yields. organic-chemistry.org
Another catalytic strategy involves the direct C-H activation of an N-alkylamine to introduce the propargyl group. Recent research has shown that a combination of a Lewis acid, such as B(C₆F₅)₃, and an organocopper complex can catalyze the union of N-alkylamines and trimethylsilyl (B98337) alkynes without the need for an external oxidant. nih.gov This method allows for the direct conversion of an α-amino C(sp³)–H bond into a C-alkynyl bond.
The choice of catalyst can influence the reaction's efficiency, selectivity, and functional group tolerance. For example, solvent-free syntheses of propargylamines have been reported using various catalysts, including copper, gold, and zinc-based systems, highlighting the ongoing efforts to develop more sustainable and practical synthetic methods. nih.gov
Table 4: Catalysts for Propargylamine Synthesis
| Reaction Type | Catalyst System | Substrates | General Observations | Reference |
| A³ Coupling | Copper(I) in Ionic Liquid | Aldehydes, Amines, Alkynes | High yields | organic-chemistry.org |
| A³ Coupling | Gold(III) Salen Complex | Aldehydes, Amines, Alkynes | Excellent yields in water | organic-chemistry.org |
| A³ Coupling | Zn(OTf)₂ | Aldehydes, Amines, Phenylacetylene | Solvent-free, good tolerance | organic-chemistry.org |
| C-H Activation | B(C₆F₅)₃ / Organocopper Complex | N-Alkylamines, Trimethylsilyl Alkynes | High diastereo- and enantioselectivity | nih.gov |
Transition Metal Catalysis in C-N Bond Formation
Transition metal catalysis is a powerful tool for the formation of carbon-nitrogen bonds, offering high efficiency and selectivity. A variety of metals, including palladium, copper, rhodium, and iridium, have been employed to synthesize propargylamines and related allylic amines. nih.govnih.govacs.org
One of the most prominent methods is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, a three-component condensation that provides a direct route to propargylamines. acs.org While specific examples for this compound are not prevalent in literature, the general applicability of this copper-catalyzed reaction is well-established for a wide range of substrates. acs.org This method typically involves the reaction of an aldehyde, a terminal alkyne, and a secondary amine, catalyzed by a copper salt such as copper(I) chloride. acs.org
Recent advancements have also focused on the direct C-H activation of N-alkylamines for their conversion into N-propargylamines. nih.gov This approach, often promoted by a combination of a Lewis acid like B(C₆F₅)₃ and a copper-based catalyst, allows for the direct union of N-alkylamines with trimethylsilyl alkynes without the need for an external oxidant. nih.gov This strategy is particularly valuable for the late-stage functionalization of complex bioactive molecules. nih.gov
Palladium-catalyzed reactions have also been explored, particularly in the context of allylic amination to form related unsaturated amine structures. acs.orgacs.org For instance, palladium complexes can catalyze the reaction between allylic substrates and amines. nih.gov While focused on allylic amines, the principles of these reactions inform the broader field of C-N bond formation for unsaturated systems. Similarly, iridium and rhodium catalysts have shown exceptional regio- and enantioselectivities in asymmetric allylic substitution reactions, a testament to the power of transition metals in controlling stereochemistry. acs.org
Silver catalysts have been utilized in the cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines, demonstrating the utility of this metal in manipulating propargylamine structures under mild conditions with high regioselectivity. researchgate.net
Table 1: Overview of Transition Metal-Catalyzed Syntheses of Propargylamines and Analogues
| Catalyst System | Reactants | Product Type | Key Features |
| Copper Halides (e.g., CuCl) | Aldehyde, Terminal Alkyne, Secondary Amine | Propargylamines | Three-component A³ coupling; applicable to a wide range of substrates. acs.org |
| B(C₆F₅)₃ / Copper Complex | N-Alkylamine, Trimethylsilyl Alkyne | N-Propargylamines | Direct C-H activation; oxidant-free; high diastereo- and enantioselectivity. nih.gov |
| Palladium Acetate (Pd(OAc)₂) | Propargylamine derivatives, CO₂ | Oxazolidinones | Catalyzes the formation of cyclic carbamates. acs.org |
| Silver Nitrate (AgNO₃) | N-(prop-2-yn-1-yl)pyridine-2-amines | Imidazo[1,2-a]pyridines | Cycloisomerization under mild conditions with excellent regioselectivity. researchgate.net |
| Iridium/Rhodium Complexes | Allylic Substrates, Amines | Chiral Allylic Amines | High regio- and enantioselectivity in asymmetric synthesis. acs.org |
Enzymatic Approaches for Amine and Amide Linkage Formation
The use of enzymes in chemical synthesis offers a green and sustainable alternative to traditional methods, often proceeding under mild conditions with high specificity. mdpi.com For the formation of amine and amide linkages, several classes of enzymes have been investigated, including lipases, reductive aminases, and ATP-grasp enzymes. nih.govnih.gov
Lipase-Catalyzed Amidation
Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are highly effective biocatalysts for amidation reactions. mdpi.commdpi.comnih.gov These enzymes can catalyze the direct condensation of carboxylic acids and amines to form amides. mdpi.com This approach is attractive due to its simplicity, efficiency, and the use of greener solvents. mdpi.com The synthesis of this compound could potentially be achieved through a lipase-catalyzed reaction between hexanoic acid and propargylamine, or by the aminolysis of a hexanoate (B1226103) ester with propargylamine. Lipases are known to catalyze N-acylation with high chemoselectivity, which would be advantageous. mdpi.comnih.gov The mechanism often involves the formation of an acyl-enzyme intermediate, which is then attacked by the amine nucleophile. researchgate.net
Reductive Aminases
Reductive aminases (RedAms) represent another powerful enzymatic tool for the synthesis of secondary and tertiary amines. nih.gov These enzymes catalyze the reductive amination of aldehydes and ketones. libretexts.org A two-step, one-pot system can be designed where a carboxylic acid is first reduced to an aldehyde by a carboxylic acid reductase, followed by the RedAm-catalyzed reductive amination with an amine. nih.gov For the synthesis of this compound, hexanal could be reacted with propargylamine in the presence of a reductive aminase. Bacterial reductive aminases have been shown to be effective for the N-allylation of a broad range of amines, and similar reactivity could be expected for N-propargylation. nih.govacs.org
Other Enzymatic Strategies
Other enzymatic strategies for forming amide bonds include the use of ATP-dependent enzymes like those in the ATP-grasp family. nih.govrsc.org These enzymes activate a carboxylic acid via the formation of an acyl-phosphate intermediate, which then reacts with an amine. rsc.org While highly specific in nature, the principles of these enzymatic reactions contribute to the growing toolbox for amide bond synthesis. nih.govnih.gov D-amino acid oxidases have also been explored for the synthesis of imines from primary amines, which can then be reduced to the corresponding secondary amines. mdpi.com
Table 2: Enzymatic Approaches for Amine and Amide Synthesis
| Enzyme Class | Enzyme Example | Reaction Type | Substrates | Key Features |
| Lipases | Candida antarctica Lipase B (CALB) | Direct Amidation / N-Acylation | Carboxylic Acid/Ester + Amine | High efficiency and selectivity; mild, green conditions. mdpi.comnih.govresearchgate.net |
| Reductive Aminases | Bacterial Reductive Aminase (pIR23) | Reductive Amination | Aldehyde/Ketone + Amine | Forms secondary and tertiary amines; can be part of a one-pot cascade. nih.govacs.org |
| ATP-Grasp Enzymes | TabS from Pseudomonas syringae | Amide Bond Formation | Carboxylic Acid + Amine | ATP-dependent activation of the carboxylic acid. rsc.org |
| D-Amino Acid Oxidase | pkDAO variant | Imine Synthesis | Primary Amine | Oxidizes primary amines to imines, which can be subsequently reduced. mdpi.com |
Chemical Reactivity and Transformations of N Prop 2 Yn 1 Yl Hexan 1 Amine
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne group of N-(Prop-2-yn-1-yl)hexan-1-amine is a key site for various chemical reactions, enabling the construction of diverse molecular architectures.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Chemistry
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient method for the synthesis of 1,2,3-triazoles. wikipedia.orgrsc.org This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne, such as the one present in this compound, catalyzed by a copper(I) species. wikipedia.orgacs.org The resulting 1,4-disubstituted triazole is formed with high regioselectivity and in excellent yields. wikipedia.orgresearchgate.net
The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.orgrsc.org The use of a copper(I) catalyst significantly accelerates the reaction rate compared to the uncatalyzed thermal Huisgen cycloaddition. wikipedia.orgacs.org Various copper(I) sources can be employed, and the reaction is robust under a wide range of conditions. acs.org This transformation is widely used in medicinal chemistry, materials science, and bioconjugation due to its reliability and the stability of the resulting triazole ring. rsc.orgnih.gov For instance, propargylated thiols have been reacted with aryl azides in the presence of CuSO4·5H2O and sodium L-ascorbate to form 1,2,3-triazole derivatives. nih.gov
| Reactants | Catalyst System | Product | Key Features |
| This compound, Organic Azide | Copper(I) salt (e.g., CuI, CuSO4/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole | High regioselectivity, high yield, mild reaction conditions. wikipedia.orgacs.org |
| Propargylated thiol, Aryl azide | CuSO4·5H2O, Sodium L-ascorbate | 4-Aryl-1,2,3-triazole derivative | Successful 1,3-dipolar cycloaddition. nih.gov |
Hydration and Hydroamination Reactions
The terminal alkyne of this compound can undergo hydration and hydroamination reactions, although these are less commonly explored compared to cycloaddition reactions. Hydration of the alkyne, typically catalyzed by mercury or gold salts, would lead to the formation of a ketone. Intramolecular hydroamination, if feasible, could lead to the formation of cyclic imines or enamines, which could be further reduced to cyclic amines. The specific conditions and outcomes of these reactions for this compound are not extensively documented in the provided search results. However, related intramolecular cyclization reactions of acyclic nucleoside analogues containing a hydroxy group have been shown to occur via Michael addition to a double bond under basic or acidic conditions. nih.gov
Palladium-Catalyzed Carbocyclization Reactions with Alkynes
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the terminal alkyne of this compound can participate in various palladium-catalyzed transformations. nih.gov These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds, leading to the construction of complex cyclic structures. researchgate.net For instance, palladium catalysts are widely used in cross-coupling reactions and nucleophilic additions to unsaturated systems. nih.gov
One such application is in aminocyclization–coupling cascades, where a nucleophile-tethered unsaturated system, like an alkyne, reacts with a coupling agent to form heterocyclic systems. nih.gov While a specific example with this compound is not provided, similar substrates undergo palladium-catalyzed carboamination to form pyrrolidines. nih.govnih.gov These reactions can proceed with high stereoselectivity. nih.gov The development of palladium catalysts supported on various materials has also been a focus, enhancing catalyst stability and recyclability. chemrxiv.org
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| N-protected γ-aminoalkenes | Aryl bromides | Pd(OAc)2/Dpe-phos, Cs2CO3 | Functionalized pyrrolidines |
| 2-(oct-1-yn-1-yl)aniline | Aryl iodide | Palladium complex | Indole derivatives |
| N-(2-halophenyl)propiolamides | Alkynes | Pd(PPh3)4 | Complex carbocycles and heterocycles |
Propargylation in Mannich-type Reactions
This compound is a propargylamine (B41283), and this structural motif is often synthesized via the Mannich reaction. researchgate.netnih.gov This three-component reaction involves an aldehyde, an amine, and an alkyne, often catalyzed by a copper salt, to produce a propargylamine. researchgate.net The reaction is highly versatile, accommodating a range of aldehydes and amines. nih.gov
Conversely, this compound itself can act as the amine component in a Mannich reaction with an aldehyde and a suitable nucleophile. More relevantly, the propargyl group can be transferred in what are known as propargylation reactions. These reactions utilize a propargyl-containing reagent to introduce the propargyl group onto a substrate. For example, the gold-catalyzed bispropargylation of xanthones and thioxanthones has been achieved using propargylsilanes. nih.gov
| Reaction Type | Reactants | Catalyst | Product |
| A3-Coupling (Mannich) | Aldehyde, Amine, Alkyne | Copper salt (e.g., CuI) | Propargylamine |
| Asymmetric Propargylation | Aldehyde, Allenyltrichlorosilane | Chiral Lewis base | Homopropargylic alcohol |
| Bispropargylation | Xanthone, Propargylsilane | Gold catalyst | Bispropargylated xanthone |
Transformations at the Secondary Amine Functionality
The secondary amine in this compound is a nucleophilic center and can undergo a variety of chemical transformations, including alkylation and acylation. mnstate.edulibretexts.org
Direct alkylation of the secondary amine with an alkyl halide can lead to the formation of a tertiary amine. However, this reaction can be difficult to control and may result in over-alkylation to form a quaternary ammonium (B1175870) salt. libretexts.org Palladium-catalyzed N-alkylation reactions have emerged as a more controlled and efficient method for the synthesis of N-alkylated amines. chemrxiv.org
Acylation of the secondary amine with an acid chloride or acid anhydride (B1165640) readily forms an amide. libretexts.org This reaction is generally high-yielding and proceeds under mild conditions. libretexts.org The resulting amide is less nucleophilic than the starting amine, preventing further acylation. libretexts.org
| Reaction Type | Reactant | Reagent | Product |
| N-Alkylation | Secondary amine | Alkyl halide | Tertiary amine |
| N-Acylation | Secondary amine | Acid chloride or anhydride | Amide |
| Reductive Amination | Secondary amine | Aldehyde or ketone, reducing agent | Tertiary amine |
| Sulfonylation | Secondary amine | Sulfonyl chloride | Sulfonamide |
Alkylation and Acylation Reactions
The secondary amine functionality of this compound is readily susceptible to alkylation and acylation reactions. These transformations are fundamental for introducing further molecular complexity.
Alkylation: As a secondary amine, this compound can be alkylated to form tertiary amines. This is a standard transformation, often achieved using alkyl halides. However, direct alkylation can sometimes lead to overalkylation and the formation of quaternary ammonium salts. A more controlled approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where alcohols serve as alkylating agents in the presence of a metal catalyst. This method is considered a green chemistry approach as it generates water as the primary byproduct. researchgate.net For instance, the N-alkylation of hexylamine (B90201) with various benzyl (B1604629) alcohols has been demonstrated using a ruthenium catalyst, providing a model for the expected reactivity of its N-propargyl derivative. researchgate.net
Acylation: The reaction of the secondary amine with acylating agents, such as acid chlorides or anhydrides, leads to the formation of amides. This is a robust and widely used reaction in organic chemistry. researchgate.net The N-acylation of amines is a cornerstone of peptide synthesis and is used to create N-heterocyclic systems with excellent regioselectivity. researchgate.net For this compound, this would result in the formation of an N-acyl-N-(prop-2-yn-1-yl)hexan-1-amine, a stable amide product. Various reagents and conditions can be employed for this transformation, including Lewis acid-mediated N-acylation.
A summary of representative alkylation and acylation reactions applicable to secondary amines is presented below.
| Reaction Type | Reagent | Product Type | Reference |
| N-Alkylation | Benzyl alcohol, Ru-catalyst, KOtBu | Tertiary Amine | researchgate.net |
| N-Acylation | Acid Chloride / Anhydride | Amide | researchgate.net |
| Propargylation | Co₂(CO)₆-propargyl alcohol, BF₃OEt₂ | Tertiary Amine | nih.gov |
Formation of Imines and their Reductive Conversions
The reaction of amines with carbonyl compounds is a fundamental process in organic chemistry. While primary amines react with aldehydes and ketones to form stable imines (or Schiff bases), secondary amines like this compound react to form enamines or, more relevantly in the context of reductive conversions, transient iminium ions. libretexts.orglumenlearning.comlibretexts.org
The process begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org This intermediate is then protonated, and subsequent elimination of a water molecule yields a positively charged iminium ion. libretexts.orglibretexts.org This iminium ion is a key electrophilic intermediate.
Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.comnih.gov STAB is often the reagent of choice due to its mildness and selectivity. nih.gov For this compound, reaction with an aldehyde (e.g., acetaldehyde) in the presence of a reducing agent would yield an N-ethyl-N-(prop-2-yn-1-yl)hexan-1-amine.
The table below outlines the key steps and reagents in the reductive amination of a secondary amine.
| Step | Reactants | Intermediate/Product | Reagents | Reference |
| 1. Iminium Ion Formation | Secondary Amine + Aldehyde/Ketone | Iminium Ion | Acid catalyst (often weak) | libretexts.orglibretexts.org |
| 2. Reduction | Iminium Ion | Tertiary Amine | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | wikipedia.orgmasterorganicchemistry.com |
| Overall: Reductive Amination | Secondary Amine + Aldehyde/Ketone | Tertiary Amine | One-pot with reducing agent | organic-chemistry.orgnih.gov |
Cyclization Reactions to Form Heterocyclic Systems
The dual functionality of this compound makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgnih.gov The propargyl group, in particular, is a versatile handle for initiating cyclization cascades.
Research on propargylamines has shown that they can undergo cyclization to produce a variety of heterocyclic structures, such as quinolines and 1-azadienes, often catalyzed by transition metals like palladium. mdpi.com In a related example, the reaction of N-propargylated pyrrole-carbaldehyde with hexylamine has been shown to form pyrazinone derivatives. researchgate.net
Furthermore, visible-light-induced photocatalysis offers a modern approach to these transformations. A radical cascade reaction involving N-propargyl aromatic amines and acyl oxime esters has been developed to construct 3-acylated quinolines, demonstrating a tandem acylation/cyclization/aromatization process. organic-chemistry.org While the substrate in that study is an aniline (B41778) derivative, the underlying principle of engaging the propargyl group in a cyclization cascade is highly relevant.
Base-catalyzed cyclization is another effective strategy. For instance, N-alkyl-O-propargyl carbamates have been shown to cyclize to form 4-alkylidene-2-oxazolidinones under the influence of bases like lithium hydroxide. epa.gov This highlights the ability of the propargyl group to participate in intramolecular nucleophilic attack.
The table below summarizes different cyclization strategies involving propargylamine-type structures.
| Catalyst/Reagent | Starting Material Type | Product Heterocycle | Reference |
| Palladium Catalyst | Propargylamine (aromatic) | Quinoline | mdpi.com |
| Visible Light, Eosin Y | N-propargyl aromatic amine | 3-Acylated Quinoline | organic-chemistry.org |
| Base (e.g., LiOH) | N-alkyl-O-propargyl carbamate | 2-Oxazolidinone | epa.gov |
| Rhodium(II) Catalyst | Propargylguanidine | Cyclic Guanidine | nih.gov |
Dual Reactivity and Cascade Transformations
The power of this compound as a synthetic intermediate is most evident in reactions that exploit both the amine and alkyne functionalities in a controlled or sequential manner. This allows for the rapid construction of complex molecular architectures from a relatively simple starting material.
Chemo- and Regioselective Functionalization
The presence of two distinct reactive sites—the nucleophilic nitrogen and the reactive C-H and C≡C bonds of the alkyne—raises the question of selectivity. Many modern synthetic methods are designed to target one site in the presence of the other (chemoselectivity) or a specific position within a functional group (regioselectivity).
Chemoselectivity: Research has demonstrated the ability to selectively functionalize one part of a propargylamine while leaving the other intact. For example, a cobalt-based metalloradical catalyst has been used for the highly chemoselective amination of propargylic C(sp³)–H bonds, even in the presence of other reactive groups like alkenes and alkynes. nih.gov This allows for the synthesis of more complex amines while preserving the alkyne for subsequent transformations. Similarly, manganese(II) catalysts have been employed for the chemoselective hydroboration of the alkyne in propargylic amines and alcohols. researcher.life
Regioselectivity: When both ends of the alkyne or different positions on the molecule can react, controlling the position of the reaction (regioselectivity) is crucial. In the hydroamination of propargylguanidines, the choice of catalyst dictates the cyclization mode. Silver(I) catalysts favor a 5-exo-dig pathway, while rhodium(II) catalysts selectively yield the 6-endo-dig product. nih.gov Another example is the catalytic propargylic C-H deprotonation, which can be controlled to produce either propargylsilanes or their regioisomeric allenylsilanes with high selectivity. nih.gov
Tandem Reactions Involving Both Alkyne and Amine Groups
Tandem, or cascade, reactions are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. This compound is an ideal substrate for such reactions.
A prime example is the A³ coupling (Aldehyde-Alkyne-Amine), a one-pot, three-component reaction that synthesizes propargylamines. organic-chemistry.org While this is often used to prepare compounds like the title molecule, the principles can be adapted. For instance, the reaction of this compound (acting as the amine component) with an aldehyde and another terminal alkyne could potentially lead to more complex di-alkyne amine structures, although this would be a competitive process.
More sophisticated tandem reactions have been developed specifically for propargylamines. A visible-light-induced radical cascade allows for the construction of 3-acylated quinolines from N-propargyl aromatic amines. organic-chemistry.org This reaction proceeds through a sequence of acylation, radical addition to the alkyne, 6-endo-trig cyclization, and subsequent aromatization, all in one pot. Such a process elegantly demonstrates the cooperative reactivity of the amine and alkyne groups to build complex heterocyclic systems efficiently.
Derivatization Strategies and Complex Scaffold Construction
Incorporation of N-(Prop-2-yn-1-yl)hexan-1-amine into Macrocycles and Supramolecular Structures
The dual functionality of this compound allows for its participation in cyclization reactions to form macrocyclic structures. While specific examples detailing the direct use of this compound in macrocycle synthesis are not prevalent in the searched literature, the principles of macrocyclization can be applied. For instance, the secondary amine can react with difunctional electrophiles, such as diacyl chlorides or dialdehydes, in a [1+1] or [2+2] condensation, while the terminal alkyne can be involved in cyclization via reactions like the Glaser coupling or other metal-catalyzed cyclooligomerizations.
The resulting macrocycles can serve as hosts in supramolecular chemistry, capable of encapsulating guest molecules. The hexyl chain would contribute to the lipophilicity of the macrocycle, influencing its solubility and binding properties. The imine-based macrocycles are typically synthesized through polycondensation reactions of diamines and dialdehydes, leading to various macrocyclic products. mdpi.com The formation of these structures is often thermodynamically controlled. mdpi.com The propargyl group within the macrocyclic framework would offer a site for post-cyclization modification via click chemistry, allowing for the attachment of various functionalities to tailor the macrocycle's properties for specific applications in catalysis, recognition, and separation. mdpi.com
Synthesis of Heterocyclic Compounds Utilizing this compound as a Core Building Block
The reactivity of the secondary amine and the propargyl group in this compound facilitates the construction of a variety of heterocyclic scaffolds, which are central to many pharmacologically active compounds.
Benzothiazole (B30560) Derivatives: The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenols with various reagents. ijper.orgmdpi.com While a direct synthesis starting from this compound is not explicitly described, its secondary amine could be functionalized to create a suitable precursor. For instance, reaction with a 2-halobenzothiazole could introduce the benzothiazole moiety. The resulting N-propargyl-N-hexyl-benzothiazol-2-amine could then undergo further reactions at the alkyne terminus. The synthesis of benzothiazoles can be achieved through various methods, including the reaction of o-iodoanilines with potassium sulfide (B99878) and DMSO. organic-chemistry.org
Imidazo[1,2-a]pyridine (B132010) Derivatives: The synthesis of imidazo[1,2-a]pyridines can be achieved through the reaction of 2-aminopyridines with α-haloketones or through the cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines. nih.govorganic-chemistry.org A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines has been reported, highlighting the utility of the propargylamine (B41283) moiety in constructing this heterocyclic system. nih.gov The Sandmeyer reaction of C-2 substituted N-(prop-2-yn-1-ylamino)pyridines provides a mild and efficient method for synthesizing (E)-exo-halomethylene bicyclic pyridones with the imidazo[1,2-a]pyridine core. nih.gov This suggests that this compound could be a precursor to N-hexyl-N-(prop-2-yn-1-yl)pyridin-2-amine, which could then be cyclized to form N-hexyl substituted imidazo[1,2-a]pyridines. The synthesis of these derivatives is significant due to their wide range of pharmacological activities. nih.gov
| Precursor | Reagent | Product | Reference |
| N-(prop-2-yn-1-yl)pyridin-2-amines | CuCl2, isoamylnitrite | (E)-exo-halomethylene bicyclic pyridones | nih.gov |
| 2-aminopyridines | α-haloketones | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| N-arylthioureas | RuCl3 | 2-aminobenzothiazoles | mdpi.com |
Imidazolidinone Scaffolds: Imidazolidin-2-ones can be synthesized via the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.org this compound can be readily converted to a propargylic urea (B33335) by reacting it with an isocyanate. Subsequent base-catalyzed cyclization would yield an N-hexyl substituted imidazolidinone. This approach offers a route to these valuable heterocyclic cores under ambient conditions. acs.org Another method involves the reaction of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles. mdpi.com
Pyrrolidine (B122466) Scaffolds: The pyrrolidine ring is a common feature in many natural products and pharmaceuticals. wikipedia.orgresearchgate.net The synthesis of pyrrolidines can be achieved through various methods, including the N-heterocyclization of primary amines with diols. organic-chemistry.org While a direct cyclization of this compound to a pyrrolidine is not straightforward, the molecule can be a precursor to more complex pyrrolidine-containing structures. For example, the alkyne could participate in a [3+2] cycloaddition with an azomethine ylide to form a pyrrolidine ring. Alternatively, the secondary amine could be part of a larger molecule that undergoes intramolecular cyclization to form a pyrrolidine ring. nih.gov
| Starting Material | Key Reaction | Product Scaffold | Reference |
| Propargylic ureas (from this compound and isocyanate) | Base-catalyzed intramolecular hydroamidation | Imidazolidin-2-one | acs.org |
| N-(2,2-dialkoxyethyl)ureas | Reaction with C-nucleophiles | Imidazolidinone | mdpi.com |
| Primary amines and diols | N-heterocyclization | Pyrrolidine | organic-chemistry.org |
Pterins are a class of heterocyclic compounds based on the pteridine (B1203161) ring system. wikipedia.org The synthesis of pterin (B48896) derivatives often involves the condensation of a pyrimidine (B1678525) precursor with a 1,2-dicarbonyl compound. A new alkyne-functionalized pterin derivative has been synthesized by reacting 7-chloropterin with propargyl alcohol. researchgate.net This demonstrates the feasibility of introducing a propargyl group onto the pterin scaffold. This compound could potentially be used to introduce a functionalized side chain onto a pre-formed pterin ring, for instance, by nucleophilic substitution of a halogenated pterin. The resulting N-hexyl-N-propargyl pterin derivative would possess the terminal alkyne for further functionalization via click chemistry, making it a versatile building block for more complex pterin-based molecules. researchgate.net Pterins are known to be involved in various biological functions and can be functionalized to tune their properties. nih.gov
Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities. encyclopedia.pub The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. encyclopedia.pub this compound could be incorporated into a benzimidazole (B57391) scaffold by first reacting it with a suitable o-phenylenediamine (B120857) derivative to form a precursor that can then be cyclized. For example, the secondary amine of this compound could be acylated with a derivative of 2-amino-benzoic acid, followed by cyclization to form a benzimidazolone. Alternatively, N-alkylation of a pre-formed benzimidazole with a propargyl halide followed by reaction with hexylamine (B90201) could lead to the desired structure. The synthesis of 2-(aminomethyl)benzimidazole derivatives has been reported, which can be further functionalized. chemrevlett.com
Conjugation Strategies for Molecular Hybridization
The terminal alkyne of this compound is an ideal functional group for conjugation to other molecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-containing molecule and an azide-functionalized partner.
This strategy can be employed to create a wide variety of molecular hybrids. For example, this compound can be conjugated to:
Biomolecules: Peptides, proteins, oligonucleotides, and carbohydrates can be functionalized with azide (B81097) groups and then linked to this compound. This can be used to attach a lipophilic hexyl chain to a biomolecule to improve its membrane permeability or to introduce a handle for further modifications.
Fluorophores: Azide-containing fluorescent dyes can be "clicked" onto this compound to create fluorescent probes for imaging applications. The hexyl chain might influence the probe's localization within cellular compartments.
Drug Molecules: An existing drug molecule can be modified with an azide group and then conjugated to this compound. This could be a strategy to create prodrugs or to alter the pharmacokinetic properties of the parent drug.
Polymers and Materials: Azide-functionalized polymers or surfaces can be modified with this compound to introduce specific binding sites or to alter the material's surface properties.
The versatility of the CuAAC reaction, combined with the ease of introducing azide functionalities into a wide range of molecules, makes this compound a valuable tool for the construction of complex molecular architectures through molecular hybridization.
The Scientific Void: No Published Research on this compound for Key Applications
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or applications have been published for the chemical compound This compound in the areas of bioconjugation, the development of functionalized materials, or as a component in polymers. The investigation sought to detail its use in derivatization strategies and the construction of complex molecular scaffolds, but the requested information is not available in the public domain.
The planned article was to be structured around the following key areas:
Linker Chemistry for Bioconjugation , with a focus on its potential for protein modification and the creation of fluorescent probes.
Development of Functionalized Materials and Polymers , exploring its role as a building block for new materials.
However, the absence of any dedicated scholarly articles, patents, or research data specifically mentioning this compound or its synonym, N-hexyl-N-propargylamine, in these contexts makes it impossible to provide a scientifically accurate and detailed report as requested.
While the individual functional groups of the molecule—the terminal alkyne of the propargyl group and the secondary amine with a hexyl chain—suggest theoretical utility in common chemical reactions, any discussion of such potential applications would be purely speculative. The propargyl group is a well-known participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" frequently used in bioconjugation and materials science. Similarly, the secondary amine could be a point for various chemical modifications.
Nevertheless, without any published studies to cite, a detailed analysis of its specific reactivity, efficiency in these applications, or the properties of any resulting products remains firmly in the realm of hypothesis. The scientific community has not, to date, published any work that would allow for a thorough and informative article on this particular compound within the requested framework.
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) would be used to identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For N-(Prop-2-yn-1-yl)hexan-1-amine, one would expect to see characteristic signals for the hexyl chain protons, the propargyl methylene (B1212753) protons adjacent to the nitrogen, the acetylenic proton, and a broad signal for the amine (N-H) proton. The splitting patterns (e.g., triplets, sextets, multiplets) would be crucial for confirming the arrangement of the hexyl group.
¹³C NMR (Carbon-13 NMR) would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the two acetylenic carbons (C≡C), the methylene carbons of both the hexyl and propargyl groups, and the terminal methyl group of the hexyl chain. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH₃, CH₂, CH, and quaternary carbons.
A hypothetical data table for the expected NMR shifts is presented below for illustrative purposes. Actual experimental values would be required for definitive assignment.
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| HC≡C- | ~2.2 (t) | ~80 |
| ≡C-CH₂ | ~3.4 (d) | ~72 |
| N-CH₂- (Propargyl) | ~3.4 (d) | ~38 |
| N-H | ~1.5 (br s) | N/A |
| N-CH₂- (Hexyl) | ~2.6 (t) | ~50 |
| -CH₂- (Hexyl x4) | ~1.3-1.5 (m) | ~22-32 |
| -CH₃ (Hexyl) | ~0.9 (t) | ~14 |
This table is for illustrative purposes and does not represent published experimental data.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-TOF, APCI)
Mass spectrometry (MS) is essential for determining the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₁₇N). Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are soft ionization methods that would likely generate a prominent protonated molecule [M+H]⁺.
Fragmentation Analysis , often performed using tandem mass spectrometry (MS/MS), would involve breaking the molecular ion into smaller, characteristic fragments. The fragmentation pattern would help confirm the structure. For instance, cleavage of the C-C bonds in the hexyl chain or the bond alpha to the nitrogen atom would produce predictable fragment ions, lending further evidence to the proposed structure.
X-ray Crystallography for Solid-State Structural Determination
Should this compound, or a suitable solid derivative, be crystallized, single-crystal X-ray crystallography would offer the ultimate proof of structure. This technique maps the electron density of a crystal to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. This method provides an unambiguous structural determination, confirming connectivity and conformation. No published crystal structures for this specific compound were found.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, key vibrational bands would be expected for:
≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.
C≡C stretch: A weak band around 2100-2200 cm⁻¹.
N-H stretch: A moderate, broad band in the 3300-3500 cm⁻¹ region for the secondary amine.
C-H stretches (alkyl): Strong bands just below 3000 cm⁻¹.
C-N stretch: In the 1000-1250 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. As this compound lacks extensive conjugation or chromophores, it would not be expected to show significant absorption in the visible region or the near-UV region. Any absorption would likely be limited to the far-UV range.
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the prediction of its reactivity. For a molecule like N-(Prop-2-yn-1-yl)hexan-1-amine, DFT calculations can elucidate the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are critical in understanding its chemical behavior. nih.gov
Reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S), provide a quantitative measure of the molecule's propensity to engage in chemical reactions. The analysis of frontier molecular orbitals (FMO), in particular, helps in identifying the regions of the molecule most susceptible to nucleophilic or electrophilic attack. Furthermore, the electron localization function (ELF) and localized orbital locator (LOL) analyses offer a visual representation of electron pairing and localization, which is invaluable for understanding bonding patterns. nih.gov
The local reactivity can be further explored using the average local ionization energy (ALIE) surfaces and molecular electrostatic potential (MEP) maps. ALIE surfaces highlight the regions from which it is easiest to remove an electron, thus indicating sites prone to electrophilic attack. Conversely, MEP maps illustrate the charge distribution and are useful for predicting sites for nucleophilic attack. nih.gov
Exploration of Reaction Mechanisms via Theoretical Modeling
Theoretical modeling is instrumental in mapping out the potential reaction mechanisms for this compound. The propargylamine (B41283) moiety is a versatile functional group known to participate in a variety of chemical transformations. nih.gov Computational studies can provide detailed energetic and structural information about the intermediates and transition states involved in these reactions.
One important class of reactions for propargylamines is their use in the synthesis of more complex molecules. mdpi.comresearchgate.net Theoretical models can help to understand the regioselectivity and stereoselectivity of these reactions, providing insights that are crucial for synthetic planning.
A key aspect of theoretical reaction mechanism exploration is the identification and characterization of transition states. By calculating the energy profile along a reaction coordinate, researchers can determine the activation energy of a given reaction step. For instance, in the case of propargylation reactions of other heterocyclic compounds, DFT calculations have been successfully used to compute the energy profiles of different regioisomers, with the results showing good agreement with the experimentally observed product distribution. nih.gov This type of analysis could be applied to reactions involving this compound to predict the most favorable reaction pathways.
The flexibility of the hexyl chain in this compound means that the molecule can adopt a multitude of conformations. Conformational analysis, often performed using molecular mechanics or DFT, is essential for identifying the low-energy conformers that are most likely to be present under given conditions.
Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. wikipedia.org These models are invaluable in drug discovery and materials science for predicting the activity of new compounds and for guiding the design of molecules with desired properties.
For aliphatic amines, QSAR models have been developed to predict their toxicity. These models often use the 1-octanol/water partition coefficient (log KOW), a measure of hydrophobicity, as a key descriptor. nih.gov A strong correlation has been observed between log KOW and the toxicity of aliphatic amines in various biological systems. nih.gov Such a QSAR model could be used to estimate the potential biological activity of this compound and to design analogs with improved activity profiles.
The development of a QSAR model typically involves the following steps:
Data Set Selection: A set of molecules with known activities is chosen.
Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each molecule.
Model Building: A mathematical equation relating the descriptors to the activity is generated using statistical methods like multiple linear regression.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. These predictions can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex spectra.
For propargyl derivatives of other heterocyclic systems, Gauge-Including Atomic Orbital (GIAO) DFT calculations have been shown to provide excellent agreement between theoretical and experimental 13C and 15N NMR chemical shifts. nih.gov This approach could be applied to this compound to predict its NMR spectrum and to help in the assignment of the observed signals.
Similarly, the vibrational frequencies from FT-IR and FT-Raman spectroscopy can be calculated using DFT. A comparison between the simulated and experimental spectra can provide a detailed understanding of the vibrational modes of the molecule. nih.gov
Below is a table summarizing the types of computational data that can be generated for this compound and their applications.
| Computational Method | Predicted Properties | Application |
| DFT | Electronic Structure (HOMO, LUMO), Reactivity Descriptors (Hardness, Softness), MEP, ALIE | Understanding reactivity, predicting reaction sites |
| Transition State Theory | Reaction Energy Profiles, Activation Energies | Elucidating reaction mechanisms, predicting product distributions |
| Molecular Dynamics | Conformational Dynamics, Intermolecular Interactions | Studying behavior in different environments (e.g., solution, biological membranes) |
| QSAR | Predicted Biological Activity/Property | Guiding the design of new compounds with desired properties |
| GIAO/DFT | NMR Chemical Shifts (13C, 15N) | Aiding in structure elucidation and spectral assignment |
| DFT | Vibrational Frequencies (IR, Raman) | Confirming molecular structure and understanding vibrational modes |
Applications in Advanced Organic Chemistry
N-(Prop-2-yn-1-yl)hexan-1-amine as a Precursor in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single, one-pot operation. The inherent functionalities of this compound make it an ideal candidate for various MCRs.
The secondary amine can readily form an iminium ion intermediate, a key step in many MCRs such as the Mannich and Strecker reactions. The terminal alkyne, on the other hand, can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
A prime example of an MCR where this compound could be employed is the A³ coupling (Aldehyde-Alkyne-Amine coupling). In this reaction, an aldehyde, an alkyne, and an amine react, typically in the presence of a metal catalyst, to form a propargylamine (B41283) derivative. In this context, this compound could react with an aldehyde and another terminal alkyne to yield a more complex diamine structure.
Table 1: Potential Multicomponent Reactions Involving this compound
| Multicomponent Reaction | Reactants | Potential Product Class |
| A³ Coupling | Aldehyde, this compound, Terminal Alkyne | Substituted Propargylamines |
| Mannich-type Reaction | Aldehyde, this compound, Active Methylene (B1212753) Compound | β-Amino Carbonyl Compounds |
| Ugi Reaction | Isocyanide, Aldehyde, this compound, Carboxylic Acid | α-Acylamino Amides |
Role as a Ligand in Coordination Chemistry
The presence of both a nitrogen atom with a lone pair of electrons and a π-system in the alkyne functionality makes this compound a potential ligand for a variety of metal ions. The nitrogen atom can act as a classic Lewis base, donating its lone pair to form a coordinate bond with a metal center. The alkyne group can also coordinate to transition metals through its π-orbitals, leading to the formation of π-complexes.
This dual coordination ability could allow for the formation of diverse coordination polymers and metal-organic frameworks (MOFs). The hexyl group, while not typically involved in coordination, can influence the solubility and steric properties of the resulting metal complexes. For instance, coordination compounds of copper with amine-containing ligands have been investigated for their biological activities. nih.gov
Table 2: Potential Coordination Modes of this compound
| Coordinating Atom/Group | Type of Interaction | Potential Metal Ions |
| Nitrogen Atom | σ-donation | Cu(II), Zn(II), Pd(II), Pt(II) |
| Alkyne π-system | π-coordination | Ag(I), Cu(I), Ru(II), Rh(I) |
| Bidentate (N and Alkyne) | Chelation | Pd(II), Pt(II) |
Use in the Synthesis of Specialty Chemicals and Advanced Materials
The reactivity of the propargyl group is a key feature that enables the use of this compound in the synthesis of a wide array of specialty chemicals and advanced materials. The terminal alkyne can undergo a variety of transformations, including the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." nih.govorganic-chemistry.org This reaction allows for the efficient and specific formation of a stable triazole ring by reacting the alkyne with an azide (B81097).
This "click" reactivity opens the door to the synthesis of:
Polymers and Dendrimers: By reacting with multifunctional azides, this compound can be incorporated into polymer backbones or used to functionalize the surface of dendrimers.
Functionalized Surfaces: The compound can be used to modify the surface of materials by covalently attaching it via the alkyne group.
Bioconjugates: The "click" reaction is biocompatible, allowing for the attachment of the molecule to biomolecules such as peptides, proteins, and nucleic acids that have been functionalized with an azide group. nih.gov
The secondary amine functionality can also be used as a handle for further derivatization, for example, through acylation or alkylation, to introduce other functional groups. Organic building blocks are fundamental in creating a wide range of organic molecules with diverse applications. hilarispublisher.com
Development of Chemical Probes and Diagnostic Tools
A chemical probe is a small molecule used to study and manipulate biological systems. researchgate.net The development of effective chemical probes often requires a modular design, where different functional units are combined to achieve a specific purpose. This compound possesses features that make it a promising scaffold for the construction of chemical probes.
The propargyl group is particularly valuable in this context as it serves as a "handle" for the attachment of reporter groups, such as fluorophores, biotin, or radioactive isotopes, via the aforementioned "click" chemistry. This allows for the visualization and detection of the probe within a biological system. The hexylamine (B90201) portion of the molecule can be modified to include a reactive group that can covalently bind to a specific biological target, such as an enzyme or receptor.
The general strategy would involve:
Synthesizing a derivative of this compound that contains a reactive "warhead" for target binding.
Incubating this probe with a biological sample.
Using "click" chemistry to attach a reporter molecule to the alkyne handle of the probe that has bound to its target.
Detecting and identifying the target protein.
This approach has been successfully used in activity-based protein profiling (ABPP) to identify and characterize enzyme function in complex biological systems.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis
The synthesis of propargylamines, traditionally performed in batch reactors, is undergoing a paradigm shift with the adoption of continuous flow chemistry. rsc.org This technology offers significant advantages over conventional methods, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling-up for industrial applications. rsc.org For the synthesis of N-(prop-2-yn-1-yl)hexan-1-amine, which can be prepared through the A³ coupling (aldehyde-alkyne-amine) reaction, flow chemistry presents a compelling alternative. rsc.org
In a typical flow setup, streams of the reactants—in this case, hexylamine (B90201), formaldehyde (B43269) (or a synthetic equivalent), and propyne—would be continuously mixed and passed through a heated reaction coil or a packed-bed reactor containing a catalyst. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity in shorter reaction times compared to batch processes. rsc.orgnih.gov For instance, studies on related propargylamine (B41283) syntheses have demonstrated that high temperatures (e.g., 140 °C) can be safely employed in flow reactors, significantly accelerating the reaction rate—a condition that would be hazardous in a large-scale batch reactor due to high vapor pressure. rsc.org
Furthermore, the integration of flow chemistry with automated synthesis platforms enables the rapid generation of libraries of propargylamine derivatives for screening in drug discovery and materials science. By systematically varying the starting materials—for example, by replacing hexylamine with other primary amines—a diverse set of N-substituted propargylamines can be synthesized in an automated fashion. This high-throughput approach is invaluable for exploring the structure-activity relationships of novel compounds. Microwave-assisted continuous-flow organic synthesis (MACOS) has also emerged as a powerful tool, utilizing thin films of copper or gold as catalysts to achieve rapid and efficient multicomponent reactions for propargylamine construction. nih.gov
Exploration of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for important chemical intermediates like this compound. The focus is on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. ajgreenchem.com
A significant advancement in this area is the use of water as a reaction solvent. ajgreenchem.com Water is an environmentally benign and inexpensive solvent, and its use in A³ coupling reactions to form propargylamines has been successfully demonstrated. rsc.orgajgreenchem.com The development of water-soluble catalysts or performing the reaction at elevated temperatures where the organic reactants become more soluble can facilitate this green approach. rsc.org Another sustainable strategy is the use of solvent-free reaction conditions. rsc.orgnih.gov By performing the reaction "neat," the need for a solvent is eliminated entirely, which simplifies purification and reduces environmental impact. nih.gov These solvent-free approaches are often facilitated by the use of heterogeneous catalysts or by heating the reaction mixture. rsc.org
The development of reusable and non-toxic catalysts is another cornerstone of green propargylamine synthesis. ajgreenchem.com Traditional methods often rely on homogeneous metal catalysts that can be difficult to separate from the product and may pose environmental risks. researchgate.net Researchers are actively exploring solid-supported catalysts, such as copper nanoparticles on various supports (e.g., alumina, titania, or zeolites), which can be easily recovered by filtration and reused multiple times without significant loss of activity. rsc.orgacs.org For the synthesis of this compound, employing a recyclable, solid-supported copper catalyst in a solvent-free or aqueous system would represent a significant step towards a truly sustainable manufacturing process. ajgreenchem.com The use of non-conventional energy sources like microwaves and ultrasound in conjunction with these green conditions is also being explored to enhance reaction rates and efficiency. nih.gov
Computational Design and Predictive Modeling for Directed Synthesis and Application
Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research, offering the potential to accelerate the discovery and optimization of synthetic routes and to predict the properties of novel compounds. For the synthesis and application of this compound and its derivatives, computational methods can provide valuable insights at multiple levels.
Density Functional Theory (DFT) calculations, for example, are being used to elucidate the mechanisms of catalytic reactions involved in propargylamine synthesis, such as the A³ coupling. nih.gov By understanding the reaction pathway, the role of the catalyst, and the nature of transition states, researchers can rationally design more efficient catalysts and optimize reaction conditions. acs.org For instance, computational studies can help in selecting the best ligand for a metal catalyst to achieve high enantioselectivity in asymmetric syntheses of chiral propargylamines. organic-chemistry.org
Predictive modeling can also be employed to forecast the physicochemical and biological properties of derivatives of this compound. By generating virtual libraries of related compounds and using quantitative structure-activity relationship (QSAR) models, it is possible to identify candidates with desired properties, such as specific biological activities or material characteristics, before committing to their synthesis. This in silico screening approach can significantly reduce the time and resources required for the development of new drugs or functional materials. As computational power and modeling algorithms continue to improve, the in silico design of synthetic routes and the prediction of molecular properties will play an increasingly important role in guiding experimental research on the this compound scaffold and its applications.
Q & A
Basic: What are the optimal synthetic routes for N-(Prop-2-yn-1-yl)hexan-1-amine, and how can purity be ensured?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution using hexylamine and propargyl bromide in acetonitrile with K₂CO₃ as a base. The reaction is refluxed for 24 hours, followed by liquid-liquid extraction (e.g., with dichloromethane/water) and purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient). Yield is typically ~51%. Purity is confirmed by ¹H/¹³C NMR (e.g., δ ~3.8 ppm for propargyl CH₂, δ ~1.2–1.6 ppm for hexyl chain) and HRMS (e.g., [M+H]⁺ calculated for C₉H₁₇N: 140.1434) .
Basic: How is this compound characterized structurally and chemically?
Methodological Answer:
Key characterization methods include:
- NMR Spectroscopy : Propargyl protons (δ ~2.2–2.4 ppm for ≡C-H; δ ~3.8 ppm for CH₂-N) and hexyl chain integration (6H for terminal CH₃).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching theoretical [M+H]⁺ (C₉H₁₇N: 140.1434).
- FT-IR : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and amine N-H bend (~1600 cm⁻¹).
- Chromatography : Retention time consistency via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can computational modeling predict the reactivity of this compound in click chemistry applications?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model alkyne-azide cycloaddition reactivity. Key parameters include:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess electrophilicity.
- Transition State Analysis : Activation energy for Cu(I)-catalyzed reactions.
- Solvent Effects : PCM models to simulate polar aprotic solvents (e.g., DMF).
Experimental validation via kinetic studies (e.g., monitoring reaction rates with azides) and X-ray crystallography (if crystallized) can resolve discrepancies between computational and empirical data .
Advanced: What strategies mitigate competing side reactions during functionalization of this compound?
Methodological Answer:
- Protection/Deprotection : Use silyl groups (e.g., TMS-protected alkynes) to prevent undesired cyclization.
- Catalytic Optimization : Cu(I)/TBTA ligand systems enhance regioselectivity in azide-alkyne cycloadditions.
- Temperature Control : Low-temperature conditions (<0°C) suppress Michael addition side reactions.
- In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation and guides quenching .
Advanced: How does this compound’s alkyne group influence its stability under oxidative conditions?
Methodological Answer:
The terminal alkyne is prone to oxidation, forming diketones or carboxylic acids. Stability studies should include:
- Accelerated Oxidation Tests : Exposure to O₂ or H₂O₂ at varying pH (e.g., 3–9).
- LC-MS Analysis : Detect degradation products (e.g., m/z shifts indicating carbonyl formation).
- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) at –20°C .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Methodological Answer:
- Challenge : Propargyl byproducts (e.g., dialkylated amines) co-elute in HPLC.
- Resolution : Use UHPLC-MS/MS with a HILIC column (hydrophilic interaction) for polar impurities.
- Calibration Standards : Synthesize and quantify known impurities (e.g., N,N-dipropargylhexan-1-amine).
- Limit of Detection (LOD) : Achieve ≤0.1% sensitivity via MRM (multiple reaction monitoring) in MS .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (acute toxicity category 4 per GHS).
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
Advanced: How can this compound serve as a building block for bioactive heterocycles?
Methodological Answer:
The propargyl group enables:
- Click Chemistry : CuAAC with azides to form triazoles (e.g., antiviral agents).
- Palladium-Catalyzed Coupling : Sonogashira reactions with aryl halides for conjugated enynes.
- Cyclization : Base-mediated synthesis of pyrrolidines or indoles via alkyne activation.
Case Study: Analogous propargylamines are used in SARS-CoV-2 Mpro inhibitors (e.g., covalent binding via alkyne warheads) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
